molecular formula C9H9ClO2 B181035 3-(Methoxymethyl)benzoyl chloride CAS No. 199742-77-3

3-(Methoxymethyl)benzoyl chloride

Cat. No.: B181035
CAS No.: 199742-77-3
M. Wt: 184.62 g/mol
InChI Key: FDGKURKKEZGXPU-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)benzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where a methoxymethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Methoxymethyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-(methoxymethyl)benzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to reflux, and the resulting this compound is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent addition rates. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)benzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group is highly reactive and can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-(methoxymethyl)benzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: This compound can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 3-(methoxymethyl)benzoyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used to hydrolyze the compound.

    Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) are used as catalysts in these reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.

    Hydrolysis: The major products are 3-(methoxymethyl)benzoic acid and hydrochloric acid.

    Friedel-Crafts Acylation: The major products are aromatic compounds with the 3-(methoxymethyl)benzoyl group attached.

Scientific Research Applications

3-(Methoxymethyl)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, or thioesters. This reactivity is due to the electron-withdrawing nature of the benzoyl chloride group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

3-(Methoxymethyl)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:

    4-Methoxybenzoyl chloride: Similar in structure but with the methoxy group in the para position. It has different reactivity and applications.

    2-Methoxybenzoyl chloride: The methoxy group is in the ortho position, affecting its steric and electronic properties.

    3-Methoxybenzyl chloride: Lacks the carbonyl group, making it less reactive as an acylating agent.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

3-(methoxymethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGKURKKEZGXPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602550
Record name 3-(Methoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199742-77-3
Record name 3-(Methoxymethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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